Tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate Tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 317360-03-5
VCID: VC4421538
InChI: InChI=1S/C14H22FNO4/c1-5-19-12(17)8-10-6-7-16(9-11(10)15)13(18)20-14(2,3)4/h8,11H,5-7,9H2,1-4H3/b10-8-
SMILES: CCOC(=O)C=C1CCN(CC1F)C(=O)OC(C)(C)C
Molecular Formula: C14H22FNO4
Molecular Weight: 287.331

Tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate

CAS No.: 317360-03-5

Cat. No.: VC4421538

Molecular Formula: C14H22FNO4

Molecular Weight: 287.331

* For research use only. Not for human or veterinary use.

Tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate - 317360-03-5

Specification

CAS No. 317360-03-5
Molecular Formula C14H22FNO4
Molecular Weight 287.331
IUPAC Name tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate
Standard InChI InChI=1S/C14H22FNO4/c1-5-19-12(17)8-10-6-7-16(9-11(10)15)13(18)20-14(2,3)4/h8,11H,5-7,9H2,1-4H3/b10-8-
Standard InChI Key OJLWXVWHUZEEPZ-UHFFFAOYSA-N
SMILES CCOC(=O)C=C1CCN(CC1F)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 3-position with fluorine and at the 4-position with a (Z)-2-ethoxy-2-oxoethylidene group. The tert-butyloxycarbonyl (Boc) group at the 1-position enhances steric protection and solubility in nonpolar solvents. Key structural attributes include:

  • Molecular Formula: C₁₄H₂₂FNO₄

  • Molecular Weight: 287.331 g/mol

  • IUPAC Name: tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate

The Z-configuration of the ethylidene moiety (confirmed by NMR and X-ray crystallography in analogous compounds) imposes conformational rigidity, influencing reactivity and binding interactions .

Spectroscopic and Physical Data

  • SMILES Notation: CCOC(=O)C=C1CCN(CC1F)C(=O)OC(C)(C)C

  • InChI Key: OJLWXVWHUZEEPZ-UHFFFAOYSA-N

  • Solubility: Limited aqueous solubility due to the Boc group; miscible with dichloromethane, THF, and ethyl acetate .

Table 1: Physicochemical Properties

PropertyValue
CAS No.317360-03-5
Molecular FormulaC₁₄H₂₂FNO₄
Molecular Weight287.331 g/mol
Boiling PointNot reported
Melting PointNot reported
Density~1.2 g/cm³ (estimated)

Synthesis and Optimization Strategies

Key Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Piperidine Ring Formation: Cyclization of 3-fluoro-4-aminobutanol derivatives under acidic conditions.

  • Ethylidene Introduction: Wittig reaction with ethyl diazoacetate to install the Z-configured oxoethylidene group.

  • Boc Protection: Treatment with tert-butyl chloroformate in the presence of a base (e.g., NaOH) .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1HCl/AcOH, 20°C, 16 hr85%
2Ethyl diazoacetate, THF, −78°C to RT62%
3Boc₂O, NaOH, ether, 3 hr78%

Challenges and Mitigation

  • Stereochemical Control: The Z-configuration is preserved using low-temperature Wittig reactions to minimize isomerization.

  • Fluorine Reactivity: Anhydrous conditions prevent HF elimination during Boc protection .

Applications in Medicinal Chemistry

Intermediate for Bioactive Molecules

The compound’s fluorine atom enhances metabolic stability, while the ethylidene group serves as a Michael acceptor for conjugating nucleophiles (e.g., thiols in cysteine residues) . Notable applications include:

  • Kinase Inhibitors: Structural analog of PI3Kδ inhibitors, where the fluorine mitigates off-target binding .

  • Antiviral Agents: Used in prodrug formulations to improve oral bioavailability .

Formulation and Pharmacokinetics

  • Stock Solutions: Prepared at 10 mM in DMSO for high-throughput screening .

  • In Vivo Stability: The Boc group prolongs half-life by resisting esterase cleavage .

Table 3: In Vivo Formulation Protocol

ComponentVolume (μL)Role
DMSO Master50Solubilizer
PEG300300Co-solvent
Tween 8050Surfactant
ddH₂O600Diluent

Comparative Analysis with Structural Analogs

tert-Butyl 4-(2-ethoxy-2-oxoethyl)-3-fluoropiperidine-1-carboxylate (CAS 317360-04-6)

This analog lacks the ethylidene double bond, resulting in:

  • Reduced Conformational Rigidity: Impacts binding affinity in protein targets .

  • Higher Solubility: Due to decreased hydrophobicity (LogP 1.8 vs. 2.3 for the Z-isomer) .

Piperazine Derivatives (e.g., CAS 209667-59-4)

Piperazine analogs exhibit distinct reactivity:

  • Basic Nitrogen: Facilitates salt formation for improved crystallinity .

  • Lower Molecular Weight: 272.34 g/mol vs. 287.33 g/mol, affecting blood-brain barrier penetration .

Future Directions and Research Opportunities

  • Stereoselective Synthesis: Developing catalytic asymmetric methods to access enantiopure derivatives.

  • Proteolysis-Targeting Chimeras (PROTACs): Exploiting the ethylidene group for linker chemistry in targeted protein degradation.

  • Agricultural Chemistry: Investigating fungicidal activity against resistant pathogens.

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